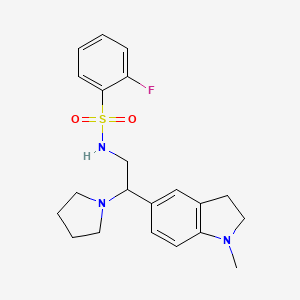

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

説明

特性

IUPAC Name |

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2S/c1-24-13-10-17-14-16(8-9-19(17)24)20(25-11-4-5-12-25)15-23-28(26,27)21-7-3-2-6-18(21)22/h2-3,6-9,14,20,23H,4-5,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSSKXBCDAYVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 1-Methylindolin-5-amine

The indoline scaffold is synthesized via reductive cyclization of nitroarenes. For example, 5-nitro-1-methylindoline is reduced using palladium-catalyzed hydrogenation or sodium dithionite to yield 1-methylindolin-5-amine. This intermediate serves as the foundational building block for subsequent alkylation.

Pyrrolidine-Ethylamine Linker Formation

The ethylamine linker bearing pyrrolidine and indoline substituents is constructed via a two-step process:

- Mannich Reaction : Condensation of 1-methylindolin-5-amine with formaldehyde and pyrrolidine generates the secondary amine (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine).

- Reductive Amination : Alternatively, reaction of 1-methylindolin-5-amine with pyrrolidine and glyoxal under hydrogenation conditions (e.g., NaBH3CN) yields the same product.

Sulfonylation and Final Coupling

Preparation of 2-Fluorobenzenesulfonyl Chloride

Chlorosulfonation of 2-fluorobenzene is achieved using chlorosulfonic acid at 30–35°C, followed by quenching with thionyl chloride to isolate the sulfonyl chloride derivative.

Coupling Reaction

The amine intermediate is reacted with 2-fluorobenzenesulfonyl chloride in dichloromethane or tetrahydrofuran, using triethylamine as a base to scavenge HCl. The reaction proceeds at 0–25°C over 4–6 hours, achieving yields of 70–85%.

Reaction Scheme :

$$

\text{2-Fluorobenzenesulfonyl chloride} + \text{2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

Crude product is purified via:

- Recrystallization : Methanol/water mixtures (3:1) yield crystals with >98% purity.

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) removes unreacted amine and sulfonyl chloride.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Amine synthesis | 78 | 92 | Reductive amination |

| Sulfonylation | 82 | 95 | THF, 25°C |

| Final recrystallization | 95 | 99 | Methanol/water |

Challenges and Mitigation

Competing Side Reactions

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: The fluorine atom and other functional groups may participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications as a pharmaceutical agent, particularly in antimicrobial or anticancer research.

Industry: Use in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The indoline and pyrrolidine moieties may also contribute to binding affinity and specificity.

類似化合物との比較

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Fluorobenzenesulfonamide: Similar structure but lacks the indoline and pyrrolidine rings.

Indoline Derivatives: Compounds with similar indoline structures but different functional groups.

Uniqueness

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

生物活性

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound features a complex structure that includes a fluorine atom, an indoline moiety, a pyrrolidine ring, and a benzenesulfonamide group. The biological activity of sulfonamides is well-documented, particularly in their roles as antimicrobial agents. However, the specific biological activities of this compound require further exploration.

Molecular Details

- IUPAC Name : 2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide

- Molecular Formula : C21H26FN3O2S

- Molecular Weight : 397.52 g/mol

- CAS Number : 946241-51-6

Structural Representation

The compound's structure can be represented as follows:

Functional Groups

The presence of various functional groups suggests potential interactions with biological targets, which may lead to diverse biological activities.

Anticancer Activity

Recent research indicates that fluorinated compounds often exhibit enhanced biological activity, including anticancer properties. For instance, studies on fluorinated indoline derivatives have shown promising antiproliferative effects against several cancer cell lines. The potential for this compound to inhibit tumor growth warrants investigation through in vitro assays against breast, colon, and lung cancer cell lines.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, the structural features suggest possible interactions with key cellular pathways involved in proliferation and apoptosis.

Synthesis and Evaluation

A study published in the Journal of Fluorine Chemistry explored the synthesis of fluorinated compounds similar to this compound. The researchers evaluated the antiproliferative activity of synthesized compounds against various cancer cell lines, noting that structural modifications could significantly impact biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide | Antimicrobial |

| 3-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | 3-Fluoro-N-benzamide | Anticancer potential |

| 4-Trifluoromethylphenyl derivatives | N/A | Notable antiproliferative activity |

This table illustrates how variations in structure can influence biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?

- Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core (e.g., 1-methylindolin-5-yl) followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution to introduce the pyrrolidin-1-yl group.

- Sulfonylation using 2-fluorobenzenesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine).

- Purification via column chromatography and recrystallization.

Characterization requires NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation .

Q. How is the structural integrity of this compound verified post-synthesis?

- Answer : Structural confirmation combines:

- ¹H NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidine protons at δ 2.5–3.2 ppm).

- ¹³C NMR to resolve carbon skeletons (e.g., sulfonamide carbonyl at ~170 ppm).

- High-resolution MS (HRMS) for exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₂₅FN₃O₂S: 402.1604).

Discrepancies in spectral data may indicate incomplete purification or side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Answer : Yield optimization requires:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity compared to non-polar solvents.

- Temperature control : Reactions at 0–5°C minimize sulfonyl chloride hydrolysis.

- Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate reduces unreacted starting material.

Advanced monitoring via in-situ FTIR tracks sulfonamide bond formation (C-S stretch at ~1150 cm⁻¹) .

Q. What analytical strategies resolve contradictions in NMR data for this compound?

- Answer : Contradictions (e.g., unexpected splitting in aromatic regions) may arise from:

- Dynamic rotational isomerism in the sulfonamide group. Use variable-temperature NMR to freeze conformers.

- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate overlapping signals.

- X-ray crystallography (if crystalline) provides unambiguous structural validation (e.g., CCDC deposition codes in ) .

Q. How does the pyrrolidine moiety influence binding to biological targets?

- Answer : The pyrrolidine group enhances:

- Lipophilicity , improving membrane permeability (calculated logP ~3.2).

- Hydrogen bonding via its tertiary nitrogen.

- Conformational flexibility , enabling adaptation to target pockets (e.g., GPCRs or kinases).

Comparative studies with piperidine or morpholine analogs show reduced off-target effects due to pyrrolidine’s smaller ring size .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer : Use molecular dynamics (MD) simulations to assess:

- Solubility : Predicted aqueous solubility (LogS) via Hansen solubility parameters.

- Metabolic stability : CYP450 interaction screening using docking software (e.g., AutoDock Vina).

- Toxicity : ADMET prediction models (e.g., ProTox-II) evaluate hepatotoxicity and Ames mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。